6-Bromo-2-ethylbenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-ethyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPBLYQUUMFVIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701502 | |
| Record name | 6-Bromo-2-ethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17142-82-4 | |
| Record name | 6-Bromo-2-ethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromo 2 Ethylbenzo D Thiazole and Its Derivatives
Direct Synthesis Strategies for 6-Bromo-2-ethylbenzo[d]thiazole
Direct synthetic routes to this compound involve either the introduction of a bromine atom onto a pre-existing 2-ethylbenzo[d]thiazole scaffold or the construction of the 6-bromobenzothiazole (B1273717) ring system with the ethyl group already in place at the 2-position.
Bromination of 2-Ethylbenzo[d]thiazole Derivatives
The direct bromination of 2-ethylbenzo[d]thiazole presents a straightforward approach to obtaining the 6-bromo derivative. Electrophilic aromatic substitution reactions on the benzothiazole (B30560) ring are influenced by the directing effects of the fused thiazole (B1198619) ring and any substituents present. The thiazole ring generally deactivates the benzene (B151609) ring towards electrophilic attack, but substitution is possible under appropriate conditions. The position of bromination is dictated by the electronic properties of the benzothiazole nucleus.
A common reagent for such transformations is N-Bromosuccinimide (NBS), often used for regioselective bromination of aromatic and heteroaromatic compounds tcichemicals.comorganic-chemistry.org. The reaction is typically carried out in a suitable solvent, and the regioselectivity can be influenced by reaction conditions such as temperature and the presence of catalysts or additives. For instance, the bromination of 2,1,3-benzothiadiazole (B189464) with NBS in concentrated sulfuric acid has been reported to be effective for introducing bromine onto the benzene ring researchgate.net. While a specific protocol for the 6-bromination of 2-ethylbenzo[d]thiazole is not extensively detailed in the reviewed literature, the general principles of electrophilic aromatic substitution suggest that the 6-position is a likely site for bromination.
A patent for the synthesis of 2,6-dibromobenzothiazole (B1326401) describes the reaction of benzothiazole with N-bromosuccinimide in chloroform, indicating that direct bromination of the benzothiazole core is a viable strategy. This suggests that a similar approach with 2-ethylbenzo[d]thiazole could potentially yield the desired this compound.
Table 1: Potential Conditions for Direct Bromination of 2-Ethylbenzo[d]thiazole
| Brominating Agent | Solvent | Catalyst/Additive | Temperature | Potential Product |
| N-Bromosuccinimide (NBS) | Acetonitrile, Chloroform, or Sulfuric Acid | None or Lewis Acid | Room Temperature to Reflux | This compound |
| Bromine (Br₂) | Acetic Acid or Halogenated Solvents | Iron or other Lewis Acids | Varies | This compound |
It is important to note that the optimization of reaction conditions would be crucial to achieve high regioselectivity and yield for the desired 6-bromo isomer, as the formation of other isomers or polybrominated products is possible.
Cyclization Reactions Leading to the 6-Bromo-2-ethylbenzothiazole Core
An alternative direct approach involves the construction of the 6-bromo-2-ethylbenzothiazole ring system through a cyclization reaction. This typically involves the condensation of a 4-bromo-2-aminothiophenol derivative with a reagent that provides the C2-ethyl unit.
One of the most common methods for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenols with aldehydes or carboxylic acids and their derivatives mdpi.comresearchgate.netnih.gov. In the context of synthesizing this compound, this would involve the reaction of 4-bromo-2-aminothiophenol with propionaldehyde (B47417) or propionyl chloride.
The reaction with propionaldehyde would proceed through the formation of a benzothiazoline (B1199338) intermediate, which is subsequently oxidized to the benzothiazole. This oxidation can often be achieved using air or other mild oxidizing agents organic-chemistry.org. The reaction with propionyl chloride would lead directly to the benzothiazole through a cyclocondensation reaction.
Table 2: Cyclization Reactions for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Potential Product |
| 4-Bromo-2-aminothiophenol | Propionaldehyde | Acid or Base catalyst, or catalyst-free | Ethanol, Water, or solvent-free | This compound |
| 4-Bromo-2-aminothiophenol | Propionyl Chloride | Base (e.g., Pyridine) | Dichloromethane or other inert solvents | This compound |
These cyclization reactions are often high-yielding and can be performed under relatively mild conditions, making them an attractive strategy for the synthesis of the target compound.
Precursor Synthesis and Functional Group Interconversions Relevant to this compound
The synthesis of this compound can also be achieved through a multi-step approach that involves the synthesis of key precursors followed by functional group manipulations.
Synthesis of Halogenated 2-Aminobenzothiazoles
A key precursor for several synthetic routes to this compound is 2-amino-6-bromobenzothiazole. This intermediate can be synthesized from readily available starting materials. A common method involves the reaction of 4-bromoaniline (B143363) with potassium thiocyanate (B1210189) in the presence of bromine researchgate.net. This reaction proceeds via the formation of a thiourea (B124793) intermediate which then undergoes oxidative cyclization to form the 2-aminobenzothiazole (B30445) ring.
The synthesis of 4-bromoaniline itself can be achieved through the bromination of aniline, often with protection of the amino group as an acetanilide (B955) to control the regioselectivity and prevent over-bromination ambeed.com.
Introduction of the Ethyl Group onto the Benzothiazole Ring System
Once 6-bromobenzothiazole or a derivative thereof is obtained, the ethyl group can be introduced at the 2-position through various functional group interconversion strategies.
If the starting material is 2-amino-6-bromobenzothiazole, the amino group can be converted to other functional groups that can then be transformed into an ethyl group. For example, the amino group could be diazotized and replaced with a cyano group, which could then be subjected to a Grignard reaction with an ethylating agent, followed by hydrolysis and reduction.
Alternatively, if 6-bromobenzothiazole is available, direct C-H functionalization at the 2-position to introduce an ethyl group could be explored, although this can be challenging due to the reactivity of the thiazole ring. A more common approach is to introduce a functional group at the 2-position that can be readily converted to an ethyl group. For instance, lithiation at the 2-position followed by reaction with an ethylating agent is a potential route.
Another strategy involves palladium-catalyzed cross-coupling reactions. For example, 2-chloro-6-bromobenzothiazole could be subjected to a Negishi coupling with an ethylzinc (B8376479) reagent to introduce the ethyl group at the 2-position mit.edu. This approach offers good functional group tolerance and is a powerful tool for C-C bond formation.
Catalyst-Free and Green Chemistry Approaches in Benzothiazole Synthesis
In recent years, there has been a significant focus on developing more environmentally friendly and sustainable synthetic methods. This has led to the exploration of catalyst-free and green chemistry approaches for the synthesis of benzothiazoles.
Several reports have described the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenols with aldehydes under catalyst-free conditions organic-chemistry.orgmdpi.comrsc.org. These reactions can often be carried out in greener solvents like water or ethanol, or even under solvent-free conditions, reducing the environmental impact of the synthesis researchgate.netnih.gov. Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields mdpi.comresearchgate.net.
For the synthesis of this compound, a catalyst-free condensation of 4-bromo-2-aminothiophenol with propionaldehyde in a green solvent would be a highly desirable and sustainable approach.
Table 3: Green and Catalyst-Free Approaches for Benzothiazole Synthesis
| Reaction Type | Reactants | Conditions | Advantages |
| Condensation | 2-Aminothiophenol (B119425) derivatives, Aldehydes | Catalyst-free, Water or Ethanol as solvent, or solvent-free | Reduced waste, milder reaction conditions, easier work-up |
| Microwave-assisted Condensation | 2-Aminothiophenol derivatives, Aldehydes/Carboxylic acids | Catalyst-free or with green catalysts (e.g., L-proline), Solvent-free | Shorter reaction times, improved yields |
| Ultrasound-assisted Condensation | 2-Aminothiophenol derivatives, Aldehydes | Heterogeneous green catalysts (e.g., sulfated tungstate) | High yields, mild conditions, catalyst recyclability |
The application of these green methodologies to the synthesis of this compound would not only provide a more sustainable route to this compound but also align with the modern principles of chemical synthesis.
Chemical Reactivity and Transformation Pathways of 6 Bromo 2 Ethylbenzo D Thiazole
Halogen Atom Reactivity (C-Br Bond Activation)
Transition-Metal-Catalyzed Cross-Coupling Reactions
The C-Br bond in 6-Bromo-2-ethylbenzo[d]thiazole is susceptible to oxidative addition by transition metal catalysts, particularly palladium complexes, initiating several powerful cross-coupling reactions. These methods are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. The reaction is catalyzed by a Palladium(0) complex and requires a base. For this compound, a Suzuki coupling would replace the bromine atom with an aryl, heteroaryl, or vinyl group, depending on the boronic acid used. researchgate.netresearchgate.nettku.edu.tw This methodology is noted for its mild conditions and tolerance of a wide variety of functional groups. nih.govresearchgate.net
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. researchgate.netnih.gov This reaction provides a direct method for the vinylation of the benzothiazole (B30560) core at the 6-position. The process typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. The reaction demonstrates excellent trans selectivity in many cases. researchgate.net
Sonogashira Coupling: This coupling reaction enables the formation of a C-C bond between the aryl bromide and a terminal alkyne. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. This pathway allows for the introduction of an alkynyl moiety onto the 6-position of the benzothiazole ring, creating conjugated systems that are valuable in materials science and medicinal chemistry.
Ullmann-type Reactions: Classic Ullmann reactions involve the copper-catalyzed coupling of two aryl halides to form a biaryl compound. More broadly, Ullmann-type condensations use copper catalysis to form bonds between the aryl halide and various nucleophiles, including alcohols (to form ethers), amines, and thiols. This provides a complementary method to palladium-catalyzed reactions for creating C-O, C-N, and C-S bonds at the 6-position.
| Reaction | Coupling Partner | Typical Catalyst | General Product |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄) | 6-Aryl/Vinyl-2-ethylbenzo[d]thiazole |
| Heck | Alkene | Pd(0) or Pd(II) complex (e.g., Pd(OAc)₂) | 6-Vinyl-2-ethylbenzo[d]thiazole |
| Sonogashira | Terminal Alkyne | Pd complex and Cu(I) salt (e.g., CuI) | 6-Alkynyl-2-ethylbenzo[d]thiazole |
| Ullmann | Alcohol, Amine, Thiol | Copper (Cu) powder or Cu(I) salt | 6-Alkoxy/Amino/Thio-2-ethylbenzo[d]thiazole |
Nucleophilic Aromatic Substitution Reactions
Although less common than electrophilic substitution on benzene (B151609) rings, nucleophilic aromatic substitution (SNAr) can occur on aryl halides that are activated by electron-withdrawing groups. The benzothiazole moiety itself is an electron-withdrawing heterocycle, which can facilitate the displacement of the bromide at the 6-position by strong nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism. A potent nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. For this reaction to proceed efficiently, it often requires elevated temperatures and strong nucleophiles such as alkoxides, amides, or thiolates. The presence of additional electron-withdrawing groups on the benzothiazole ring would further enhance the rate of substitution.
Reactivity of the Ethyl Group
The ethyl group at the 2-position of the benzothiazole ring is not merely an inert substituent. The adjacent electron-withdrawing thiazole (B1198619) ring activates the C-H bonds of the methylene (B1212753) (-CH₂-) group, making them susceptible to deprotonation and subsequent functionalization or oxidation.
Functionalization via C-H Activation
The protons on the carbon atom alpha to the benzothiazole ring (the methylene protons) exhibit increased acidity. This allows for deprotonation by a suitable base to generate a carbanionic intermediate. This nucleophilic species can then react with a variety of electrophiles, enabling the elaboration of the ethyl side chain.
A primary example of this reactivity is the condensation with aldehydes. In the presence of a base, the 2-ethylbenzothiazole derivative can react with an aromatic or aliphatic aldehyde in a Knoevenagel-type condensation. This reaction would result in the formation of a new carbon-carbon double bond, yielding a 2-(1-propenyl)benzothiazole derivative. This pathway is a common strategy for modifying alkyl groups attached to electron-poor heterocyclic systems.
Oxidative Transformations for Chemical Modification
The activated methylene group of the 2-ethyl substituent is also a prime target for oxidation. By analogy with studies on 2-methylbenzothiazole, which can be oxidized to the corresponding aldehyde, the ethyl group can undergo similar transformations. researchgate.net Controlled oxidation of this compound would be expected to convert the ethyl group into an acetyl group, yielding 2-acetyl-6-bromobenzo[d]thiazole. This transformation introduces a versatile ketone functionality, which can serve as a handle for further synthetic modifications, such as the formation of oximes, hydrazones, or subsequent C-C bond formation via aldol (B89426) or similar reactions. Various oxidizing agents can be employed for this purpose, with the specific conditions determining the reaction's efficiency and selectivity.
Heterocyclic Ring Reactivity and Transformations
Beyond the functional groups attached to it, the benzothiazole ring system itself can participate in chemical transformations. These reactions often involve the cleavage or rearrangement of the heterocyclic core, leading to fundamentally different molecular scaffolds.
One significant transformation is the oxidative ring-opening of the benzothiazole nucleus. Treatment of benzothiazole derivatives with certain oxidizing agents, such as magnesium monoperoxyphthalate (MMPP), in an alcohol solvent can lead to the cleavage of the thiazole ring. This process results in the formation of 2-acylamidobenzenesulfonate esters. For this compound, this reaction would yield an N-propanoyl-substituted aminobenzenesulfonate, effectively transforming the heterocyclic structure into two distinct functional groups on a benzene core.
Electrophilic Aromatic Substitution on the Benzothiazole Ring System
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The benzothiazole ring system, however, is generally less reactive towards electrophiles than benzene itself. This reduced reactivity is attributed to the electron-withdrawing nature of the fused thiazole moiety, which decreases the electron density of the adjoining benzene ring, making it a less effective nucleophile. wikipedia.org
In the case of this compound, the outcome of an electrophilic aromatic substitution is directed by the combined electronic effects of the bromo substituent and the heterocyclic ring. Substituent groups on a benzene ring can be classified as activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.orglibretexts.org
Directing Effects:
Bromo Group (at C6): Halogens are considered deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance, which stabilizes the cationic intermediate (arenium ion) formed during ortho or para attack. organicchemistrytutor.comlibretexts.org In this compound, the positions ortho to the bromo group are C5 and C7, and the para position is C3 (which is part of the thiazole ring and not available for substitution).
Fused Thiazole Ring: The heterocyclic part of the molecule acts as a deactivating group, pulling electron density from the benzene ring. This deactivation is strongest at the positions closest to the fusion (C4a and C7a).
Typical electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.commsu.edu For this compound, these reactions would likely yield a mixture of products, with substitution occurring at the C4, C5, or C7 positions, depending on the specific reaction conditions and the nature of the electrophile.
Ring-Opening and Ring-Closing Reactions Involving the Thiazole Moiety
Ring-Opening Reactions
The thiazole ring within the benzothiazole structure can undergo cleavage under specific conditions. One notable transformation is the oxidative ring-opening of benzothiazole derivatives. Research has shown that treating benzothiazoles with magnesium monoperoxyphthalate hexahydrate (MMPP) in an alcohol solvent leads to the opening of the thiazole ring to produce acylamidobenzene sulfonate esters. scholaris.cascholaris.caresearchgate.net
While a study demonstrated this reaction on various substituted benzothiazoles, including 5-bromo and 6-nitro derivatives, it was noted that the 6-bromo benzothiazole substrate did not successfully undergo the ring-opening oxidation under the tested conditions. scholaris.ca This suggests that the electronic or steric properties of the bromine at the C6 position may inhibit the reaction pathway. The proposed mechanism involves the oxidant coordinating to the thiazole nitrogen, increasing the electrophilicity at the C2 position, which is then attacked by the alcohol solvent, leading to ring scission.
Table 1: Oxidative Ring-Opening of Substituted Benzothiazoles
This table summarizes the outcomes of the oxidative ring-opening reaction with MMPP on various benzothiazole derivatives, highlighting the substrate specificity.
| Substrate | Product Formed | Yield (%) | Reference |
| Benzothiazole | Methyl 2-formamidophenylsulfonate | 45 | scholaris.ca |
| 5-Bromobenzothiazole | Ethyl 4-bromo-2-formamidophenylsulfonate | 33 | scholaris.ca |
| 6-Nitobenzothiazole | Ethyl 2-formamido-5-nitrophenylsulfonate | 21 | scholaris.ca |
| 6-Bromobenzothiazole (B1273717) | No reaction | 0 | scholaris.ca |
Ring-Closing Reactions
The formation of the benzothiazole ring system itself is a key transformation pathway, typically achieved through ring-closing (cyclization) reactions. The most common synthetic route involves the condensation of a 2-aminothiophenol (B119425) derivative with an aldehyde or a carboxylic acid derivative. nih.gov
For the specific synthesis of this compound, the pathway would involve the reaction of 2-amino-5-bromothiophenol with a reagent that can provide the C2 carbon and its ethyl substituent. A suitable reagent would be propionyl chloride or propionic acid. This reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring. This method is a versatile approach for creating a wide array of C2-substituted benzothiazoles. nih.gov
Computational and Theoretical Investigations of 6 Bromo 2 Ethylbenzo D Thiazole
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and stability of 6-bromo-2-ethylbenzo[d]thiazole. researchgate.netresearchgate.net Methods such as B3LYP with a 6-31G(d) basis set are commonly employed to optimize the molecular geometry and calculate key electronic descriptors. nih.gov
These studies typically reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability.
Table 1: Calculated Electronic Properties of this compound This table presents hypothetical data based on typical values for similar benzothiazole (B30560) derivatives.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.1 D |
Aromaticity Analysis of the Benzothiazole System
The aromaticity of the benzothiazole ring system in this compound is a key determinant of its stability and reactivity. Computational methods provide quantitative measures of aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).
NICS calculations, on the other hand, probe the magnetic criterion of aromaticity. The NICS value is the negative of the magnetic shielding computed at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. NICS(0) refers to the value at the ring center, while NICS(1) is calculated 1 Å above the plane, often providing a better measure of the π-electron contribution.
Table 2: Aromaticity Indices for the Benzothiazole Core of this compound This table presents hypothetical data based on typical values for similar benzothiazole derivatives.
| Ring | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |
|---|---|---|---|
| Benzene (B151609) | 0.95 | -9.8 | -10.5 |
| Thiazole (B1198619) | 0.65 | -4.2 | -5.1 |
Theoretical Mechanistic Studies of Reactions Involving this compound
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies can elucidate the pathways of reactions such as nucleophilic aromatic substitution at the bromine-substituted carbon or electrophilic substitution on the benzothiazole ring.
By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is crucial for understanding reaction kinetics and for predicting the most favorable reaction conditions. For example, in a Suzuki cross-coupling reaction, computational models can help to understand the role of the palladium catalyst and the effect of different ligands on the reaction yield. nih.govnih.gov
Table 3: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction This table presents hypothetical data for illustrative purposes.
| Reaction Step | Activation Energy (kcal/mol) |
|---|---|
| Oxidative Addition | 15.2 |
| Transmetalation | 10.5 |
| Reductive Elimination | 8.1 |
Prediction of Spectroscopic Properties (Computational NMR, IR)
Computational methods can accurately predict the spectroscopic properties of molecules, which is invaluable for structure elucidation and the interpretation of experimental data. schrodinger.com
Computational NMR: The chemical shifts (δ) in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the structure of this compound. nih.gov
Computational IR: The vibrational frequencies and intensities of a molecule's Infrared (IR) spectrum can also be computed. researchgate.net These calculations help in assigning the vibrational modes observed in an experimental IR spectrum to specific molecular motions, such as C-H stretches, C=N stretches, and the characteristic vibrations of the benzothiazole ring system.
Table 4: Predicted ¹³C NMR Chemical Shifts and IR Frequencies for this compound This table presents hypothetical data based on typical values for similar benzothiazole derivatives.
| Predicted ¹³C NMR Chemical Shifts (ppm) | Predicted IR Frequencies (cm⁻¹) | ||
|---|---|---|---|
| Carbon Atom | Chemical Shift (δ) | Vibrational Mode | Frequency |
| C2 | 168.5 | C=N Stretch | 1620 |
| C4 | 125.8 | Aromatic C-H Stretch | 3050 |
| C5 | 128.2 | CH₂ Bend | 1450 |
| C6 | 118.0 | C-Br Stretch | 680 |
| C7 | 123.5 |
Applications of 6 Bromo 2 Ethylbenzo D Thiazole in Chemical Synthesis and Materials Science
As a Building Block for Complex Heterocyclic Architectures
The structural framework of 6-Bromo-2-ethylbenzo[d]thiazole is a valuable starting point for the construction of more intricate, fused, and multi-component heterocyclic systems. The benzothiazole (B30560) core itself is a key component in many bioactive molecules, and the presence of the bromo and ethyl groups allows for diverse synthetic transformations.
Researchers have utilized benzothiazole derivatives to create a variety of complex structures. For instance, the general reactivity of the benzothiazole scaffold has been exploited to synthesize fused heterocyclic systems like benzo[d]imidazo[2,1-b]thiazoles. rsc.orgacs.org These reactions often involve the cyclization of a precursor molecule, demonstrating the role of the benzothiazole unit as a foundational ring system. One notable synthetic achievement was the creation of a complex chromene-benzothiazole hybrid, which resulted from a one-pot reaction involving a bromo-substituted salicylaldehyde (B1680747) and a benzothiazole derivative. nih.gov This highlights how the benzothiazole moiety can be integrated into larger, polycyclic frameworks.
Furthermore, the synthesis of hybrid molecules containing thiazole (B1198619) or bis(thiazole) units linked to benzo[d]thiazole moieties has been reported, showcasing the modular use of this building block. tandfonline.com The development of synthetic routes to benzo bldpharm.comrsc.orgthiazolo[2,3-c] bldpharm.comnih.govtriazoles also underscores the utility of benzothiazole precursors in generating novel tricyclic systems with potential biological activities. mdpi.com A key strategy in these syntheses is the ability to functionalize the benzothiazole core, enabling the assembly of elaborate molecular architectures.
Table 1: Examples of Complex Heterocyclic Systems Derived from Benzothiazole Precursors
| Resulting Heterocyclic System | Synthetic Precursor Type | Reference |
|---|---|---|
| Benzo[d]imidazo[2,1-b]thiazoles | 2-Aminobenzothiazoles, 2-Halobenzothiazoles | rsc.orgacs.org |
| Chromene-Benzothiazole Hybrids | Benzothiazole acetyl derivatives | nih.gov |
| Bis(benzo[d]thiazol-2-yl)thiazoles | Thioamide derivatives and bromoacetyl derivatives | tandfonline.com |
| Benzo bldpharm.comrsc.orgthiazolo[2,3-c] bldpharm.comnih.govtriazoles | Benzothiazole derivatives | mdpi.com |
| Cyanine (B1664457) Dyes | 6-Bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene derivatives | nih.gov |
Precursor for Advanced Organic Materials (e.g., Optoelectronic Materials, Ligands)
The inherent electronic and photophysical properties of the benzothiazole ring system make its derivatives, including this compound, attractive precursors for advanced organic materials. These materials find use in optoelectronics, such as organic light-emitting diodes (OLEDs), and as specialized ligands in coordination chemistry and drug design.
Benzothiazoles are known to exhibit strong fluorescence and luminescence, properties that are essential for the development of organofluorescent materials. nih.gov These characteristics have led to their incorporation into commercially significant materials used in OLEDs. nih.gov The synthesis of star-shaped π-extended molecules built from benzotristhiazole units further illustrates the potential of these heterocycles in creating materials with unique optoelectronic properties. science.gov The derivatization of this compound allows for the fine-tuning of these properties, such as emission wavelength and quantum efficiency, by introducing various functional groups through reactions at the bromine-substituted position.
In addition to optoelectronics, this compound serves as a precursor for designing specialized ligands. For example, derivatives of bromo-benzothiazole have been used to synthesize complex cyanine compounds, which are not only dyes but can also be evaluated as selective inhibitors for enzymes, acting as targeted ligands in biological systems. nih.gov The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides from a 6-bromo-benzothiazole precursor via palladium-catalyzed cross-coupling reactions is another example. researchgate.net The resulting aryl-substituted benzothiazoles are evaluated for various biological activities, indicating their role as precursors to new therapeutic agents or biological probes. researchgate.net
Table 2: Research Findings on Benzothiazole Derivatives in Materials Science
| Application Area | Derivative Type | Key Finding | Reference |
|---|---|---|---|
| Optoelectronics | General Benzothiazoles | Exhibit strong fluorescence and luminescence, suitable for OLEDs. | nih.gov |
| Optoelectronics | Benzotristhiazoles | Form star-shaped π-extended molecules with potential as diverse optoelectronic materials. | science.gov |
| Biological Ligands | Cyanine Compounds | Synthesized from bromo-benzothiazole derivatives and explored as enzyme inhibitors. | nih.gov |
| Medicinal Chemistry | N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Synthesized via C-C coupling from a 6-bromo precursor for evaluation of biological activities. | researchgate.net |
Development of Novel Synthetic Methodologies Utilizing its Reactive Centers
The presence of distinct reactive sites on the this compound molecule—primarily the carbon-bromine bond on the benzene (B151609) ring and the positions on the thiazole ring—has spurred the development of novel synthetic methodologies. These methods aim to improve efficiency, yield, and environmental friendliness, or to enable previously inaccessible chemical transformations.
A significant area of development involves the functionalization of the C-Br bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been successfully employed to synthesize a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides from N-(6-bromobenzo[d]thiazol-2-yl)acetamide and various aryl boronic acids or esters. researchgate.net This methodology is a powerful tool for creating carbon-carbon bonds and introducing a wide range of aryl groups at the 6-position, thereby generating libraries of compounds for screening purposes. researchgate.net
Beyond functionalizing the C-Br bond, novel cyclization and rearrangement reactions have been developed for the benzothiazole scaffold. A copper-promoted cycloaddition reaction has been shown to produce benzo[d]imidazothiazoles through a unique rearrangement involving C-S bond cleavage and the formation of a new C-S bond. acs.org This method provides tunable access to different isomers of the product, which is a significant advancement in synthetic control. acs.org Furthermore, efforts to create greener synthetic pathways have led to the development of catalyst-free, microwave-assisted procedures for synthesizing fused benzothiazole systems, which offer advantages like shorter reaction times, higher yields, and the avoidance of toxic metal catalysts. rsc.org These advancements in synthetic methodology expand the chemical toolbox available to chemists working with this compound and related structures.
Future Perspectives and Emerging Research Directions
Exploration of Novel Catalytic Transformations for Derivatization
The bromine atom on the 6-Bromo-2-ethylbenzo[d]thiazole core is a key functional handle for a multitude of catalytic transformations, enabling the synthesis of a diverse library of derivatives. Future research will likely focus on leveraging modern catalytic methods to forge new carbon-carbon and carbon-heteroatom bonds at this position.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are expected to be pivotal. These methods would allow for the introduction of various aryl, vinyl, and alkynyl groups, respectively. Such derivatizations are crucial for tuning the photophysical and electronic properties of the benzothiazole (B30560) system, which is essential for applications in materials science. For instance, coupling with electron-donating or electron-withdrawing aryl groups can modulate the HOMO-LUMO energy gap of the molecule. researchgate.netnih.gov
Beyond traditional palladium catalysis, emerging techniques like photoredox catalysis offer milder and more sustainable pathways for derivatization. researchgate.netresearchgate.net Visible-light-induced reactions could enable C-H functionalization at other positions on the benzothiazole ring or facilitate novel coupling reactions at the bromo-position under ambient conditions. chim.it The exploration of nickel and copper-based catalytic systems, which are more earth-abundant and less expensive than palladium, also represents a significant area of future research for the functionalization of halogenated heterocycles. nih.gov
The derivatization is not limited to the bromo-substituent. The ethyl group at the 2-position, while seemingly simple, also offers opportunities for transformation. Catalytic C-H activation at the ethyl group could allow for the introduction of further functional groups, leading to more complex and tailored molecular structures.
| Reaction Type | Catalyst System (Example) | Potential Reactant | Expected Product Feature |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Arylboronic acid | Aryl group at 6-position |
| Heck Coupling | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃) | Alkene | Vinyl group at 6-position |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Terminal alkyne | Alkynyl group at 6-position |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand (e.g., BINAP) | Amine | Amino group at 6-position |
| Photoredox-mediated C-H Arylation | Ir(ppy)₃, Visible light | Arene | Further arylation on the core |
Integration into Supramolecular Assemblies
The benzothiazole moiety is known to participate in various non-covalent interactions, including π-π stacking and hydrogen bonding, making it an excellent candidate for the construction of supramolecular assemblies. The future integration of this compound into such structures holds significant promise.
One major area of exploration is the use of this compound as a ligand for the construction of Metal-Organic Frameworks (MOFs). mdpi.com By first converting the bromo-group into a coordinating functional group like a carboxylate or a pyridine, this compound can be used to build porous, crystalline materials. mdpi.com The inherent properties of the benzothiazole core, such as its luminescence, could be imparted to the resulting MOF, leading to materials with applications in chemical sensing, catalysis, or gas storage. acs.org For example, a MOF constructed from a benzothiazole-dicarboxylate ligand could exhibit selective sensing of nitroaromatic compounds through luminescence quenching.
Furthermore, the planar aromatic structure of the benzothiazole core promotes self-assembly into liquid crystals or organogels. The bromo- and ethyl-substituents can be used to fine-tune the intermolecular interactions that govern this self-assembly process. By systematically varying these substituents, it may be possible to control the morphology and properties of the resulting supramolecular materials.
Advanced Materials Development with Tailored Chemical Functionality
Benzothiazole derivatives are well-known for their applications in organic electronics, including as components of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). research-nexus.netpolyu.edu.hk The strong electron-withdrawing nature of the benzothiazole ring makes it a useful building block for n-type and ambipolar organic semiconductors. nih.gov
This compound serves as an ideal starting point for the synthesis of novel materials for these applications. The bromo-group can be used to attach various π-conjugated systems through cross-coupling reactions, thereby extending the conjugation length and tuning the electronic properties of the molecule. nih.gov For instance, creating donor-acceptor type molecules by coupling electron-donating moieties to the 6-position could lead to materials with tailored HOMO/LUMO levels, which is critical for efficient charge injection and transport in electronic devices. nih.gov
The photophysical properties of benzothiazole derivatives are also of great interest. Many exhibit strong fluorescence, making them suitable for use as fluorescent probes or emitters in OLEDs. research-nexus.net The derivatization of this compound would allow for the fine-tuning of its emission color and quantum yield. The introduction of heavy atoms like bromine can also promote intersystem crossing, potentially leading to phosphorescent materials for next-generation OLEDs.
| Application Area | Required Property | Potential Derivatization Strategy |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, Tunable emission color | Suzuki coupling with fluorescent aromatic groups |
| Organic Field-Effect Transistors (OFETs) | Good charge carrier mobility, Optimized energy levels | Coupling with electron-donating or -withdrawing units |
| Chemical Sensors | Luminescence quenching/enhancement upon analyte binding | Incorporation into MOFs or polymers with receptor sites |
| Dye-Sensitized Solar Cells (DSSCs) | Strong absorption in the visible spectrum | Extension of π-conjugation via Heck or Sonogashira coupling |
Sustainable Synthesis and Derivatization Strategies for Halogenated Heterocycles
In line with the growing emphasis on green chemistry, future research on this compound will undoubtedly focus on the development of sustainable synthetic and derivatization methods. airo.co.inairo.co.in This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.netnih.gov
Traditional methods for the synthesis of benzothiazoles often require harsh conditions and toxic reagents. eurekaselect.com Future work will likely explore one-pot syntheses, microwave-assisted reactions, and the use of ultrasound to accelerate reactions and reduce energy consumption. The use of water as a solvent, where possible, would significantly improve the environmental footprint of these processes. researchgate.net
For the derivatization of this compound, the focus will be on developing catalytic systems that are reusable and operate under mild conditions. nih.gov As mentioned, photocatalysis offers a promising green alternative to traditional heating. researchgate.net Additionally, the use of catalysts based on earth-abundant metals is a key goal. Biocatalysis, using enzymes to perform specific transformations, represents another exciting frontier for the sustainable synthesis of complex benzothiazole derivatives.
Furthermore, developing strategies for the late-stage functionalization of complex molecules containing the this compound core is a key objective. This would allow for the rapid diversification of drug candidates or materials without the need for de novo synthesis.
Q & A
Q. What are the established synthetic routes for 6-Bromo-2-ethylbenzo[d]thiazole, and how can reaction conditions be optimized for higher yields?
The synthesis of brominated thiazoles often involves halogenation of precursor molecules. For example, potassium thiocyanate and bromine in weak acidic conditions (e.g., glacial acetic acid) can be used to introduce bromine into the thiazole scaffold. Optimization may include adjusting reaction temperature (e.g., 60–80°C), solvent polarity, and stoichiometric ratios of reagents. Post-synthetic purification via column chromatography or recrystallization ensures product purity . For derivatives with ethyl substituents, alkylation of the thiazole ring using ethyl halides in the presence of base catalysts (e.g., KOH) is recommended .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- NMR : H NMR will show characteristic peaks for the ethyl group (δ 1.2–1.4 ppm for CH, δ 2.5–3.0 ppm for CH) and aromatic protons (δ 7.0–8.0 ppm). C NMR confirms the thiazole carbons (C2: δ 160–170 ppm) and bromine-induced deshielding effects.
- IR : Stretching vibrations for C-Br (550–650 cm) and C=N (1600–1650 cm) validate the core structure.
- MS : Molecular ion peaks (e.g., m/z 257 for CHBrNS) and fragmentation patterns (loss of Br, ethyl group) confirm molecular weight and substituents .
Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?
The compound is typically soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Stability tests under varying pH (e.g., 4–9) and temperatures (25–60°C) should precede biological assays. Degradation via hydrolysis of the thiazole ring is a risk under strongly acidic/alkaline conditions. Storage in inert atmospheres (N) at −20°C is advised for long-term stability .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?
DFT analysis (e.g., B3LYP/6-31+G(d) level) predicts HOMO-LUMO energy gaps, charge distribution, and π-electron delocalization. For brominated thiazoles, bromine’s electron-withdrawing effect lowers HOMO levels, enhancing electrophilic substitution reactivity. Planarity and conjugation in the thiazole ring influence binding to biological targets (e.g., G-quadruplex DNA) or materials (e.g., organic semiconductors) .
Q. What methodologies are effective for evaluating the anticancer activity of this compound derivatives?
- In vitro assays : Screen against cancer cell lines (e.g., HepG2, SW620) using MTT or SRB assays. Compare IC values with controls like doxorubicin.
- Mechanistic studies : Assess apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and mitochondrial membrane potential disruption (JC-1 dye).
- SAR analysis : Modify substituents (e.g., ethyl vs. methyl groups) to correlate structural features with potency. Derivatives with extended conjugation (e.g., triazole-thiazole hybrids) often show enhanced activity .
Q. How can this compound be integrated into organic semiconductor design to improve photovoltaic performance?
The bromine and ethyl groups modulate HOMO-LUMO levels, reducing energy gaps (e.g., ~2.1–2.5 eV) for efficient charge transport. Copolymerization with electron-rich units (e.g., fluorinated thienyl-benzodithiophene) enhances light absorption and exciton dissociation. Device optimization involves spin-coating thin films and measuring PCE (power conversion efficiency) under AM 1.5G solar simulation .
Q. What strategies resolve discrepancies in biological activity data for thiazole derivatives across different studies?
- Standardization : Use consistent cell lines, assay protocols, and control compounds.
- Metabolic stability : Test liver microsome stability to identify rapid degradation as a confounding factor.
- Crystallography : Single-crystal X-ray diffraction (e.g., R factor <0.05) confirms structural homogeneity and active conformations. Disordered solvent molecules in crystal lattices may explain variability in bioactivity .
Methodological Considerations
Q. How can regioselective functionalization of the thiazole ring be achieved to synthesize this compound analogs?
- Electrophilic substitution : Bromine preferentially occupies the para position relative to the ethyl group due to steric and electronic directing effects.
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups at specific positions. Optimize Pd catalyst systems (e.g., Pd(PPh)) and base (KCO) for high yields .
Q. What computational tools predict the binding affinity of this compound to biological targets (e.g., c-MYC G-quadruplex)?
Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (AMBER, GROMACS) model interactions. Key parameters include binding energy (ΔG), hydrogen bonds, and π-π stacking with quadruplex loops. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
